molecular formula I3K B083502 Potassium triiodide CAS No. 12298-68-9

Potassium triiodide

Cat. No. B083502
Key on ui cas rn: 12298-68-9
M. Wt: 419.8117 g/mol
InChI Key: XUEKKCJEQVGHQZ-UHFFFAOYSA-M
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Patent
US06888020B2

Procedure details

100 ml of a sodium salt solution of dithiobenzoic acid (0.15 mol) were added by drops to an 80 not iodine aqueous solution (0.1 mol) over 1 hour. After completing the reaction, the obtained product was dissolved in an organic solvent of tetrahydrofurane (THF) and washed with distillated water twice and dried over magnesium sulfate (MgSO4). The organic solvent was removed by vacuum evaporation. It was then recrystalized in ethanol to obtain dithiobenzoyl disulfide.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.15 mol
Type
reactant
Reaction Step One
Name
iodine aqueous
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[C:2]([SH:10])(=[S:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[K+].I[I-]I>O1CCCC1>[C:2]([S:10][S:10][C:2](=[S:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)(=[S:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[Na]
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=S)S
Name
iodine aqueous
Quantity
0.1 mol
Type
reactant
Smiles
[K+].I[I-]I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
washed with distillated water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (MgSO4)
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed by vacuum evaporation
CUSTOM
Type
CUSTOM
Details
It was then recrystalized in ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=S)SSC(C1=CC=CC=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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